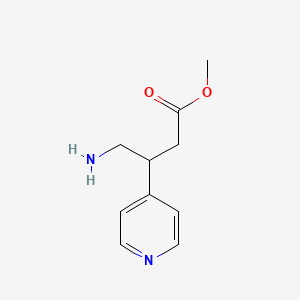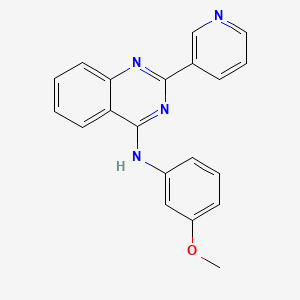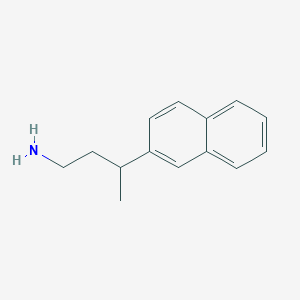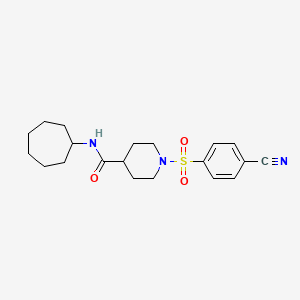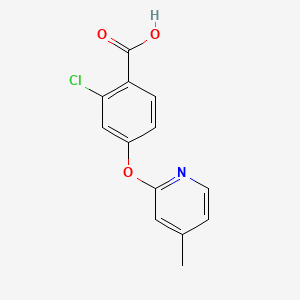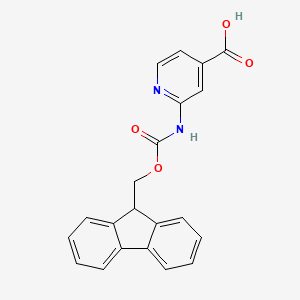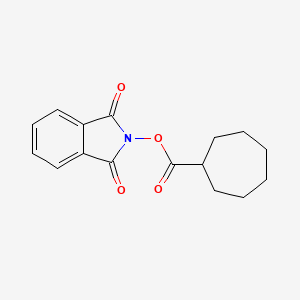
1,3-Dioxoisoindolin-2-yl cycloheptanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxoisoindolin-2-yl cycloheptanecarboxylate is a chemical compound characterized by its unique structure, which includes an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl cycloheptanecarboxylate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxoisoindolin-2-yl cycloheptanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
1,3-Dioxoisoindolin-2-yl cycloheptanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of polymers, dyes, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxoisoindolin-2-yl cycloheptanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxoisoindolin-2-yl cyclohexanecarboxylate: Similar in structure but with a cyclohexane ring instead of a cycloheptane ring.
1,3-Dioxoisoindolin-2-yl cyclopropanecarboxylate: Features a cyclopropane ring, differing in ring size and reactivity.
Uniqueness
1,3-Dioxoisoindolin-2-yl cycloheptanecarboxylate is unique due to its seven-membered cycloheptane ring, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C16H17NO4 |
|---|---|
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) cycloheptanecarboxylate |
InChI |
InChI=1S/C16H17NO4/c18-14-12-9-5-6-10-13(12)15(19)17(14)21-16(20)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2 |
Clave InChI |
ANCKCWZSMJNPEC-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


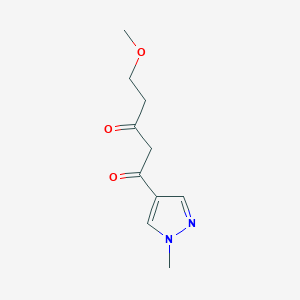


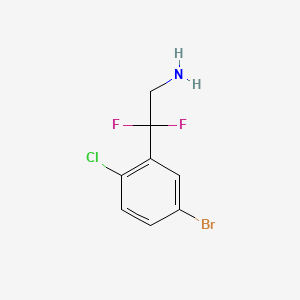

![10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13579525.png)
